3,3-Dimethyl-2-oxobutanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409966. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

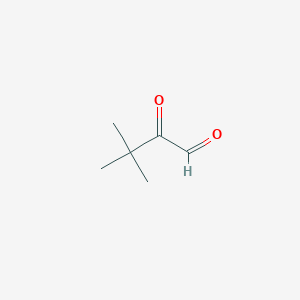

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-oxobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASONUAQLGIPYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325394 | |

| Record name | tert-Butylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4480-47-1 | |

| Record name | 4480-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-2-oxobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-2-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is an alpha-ketoaldehyde of significant interest in various fields of chemical and biological research. Its unique structural features, combining a sterically hindered tert-butyl group with a reactive diketone moiety, impart distinct chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and spectral data. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its potential biological implications, particularly in the context of advanced glycation end product (AGE) formation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | tert-Butylglyoxal, t-butylglyoxal, 3,3-dimethyl-2-oxo-butanal | [1] |

| CAS Number | 4480-47-1 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 128.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 0.935 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [3] |

| InChI Key | ASONUAQLGIPYMA-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)(C)C(=O)C=O | [1][2] |

Spectral Data

-

Mass Spectrometry: The PubChem database lists GC-MS data for this compound, with major peaks observed at m/z values of 57, 41, and 29.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the C=O stretching of the ketone and aldehyde functional groups.

Experimental Protocols

Synthesis of this compound via Oxidation of 3,3-Dimethyl-2-butanol

A plausible and common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, this compound can be prepared by the oxidation of 3,3-Dimethyl-2-butanol.[5][6][7] The following protocol is a generalized procedure based on common oxidation reactions like Swern or PCC oxidation.

Materials:

-

3,3-Dimethyl-2-butanol

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or reagents for Swern oxidation: oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine)

-

Anhydrous dichloromethane (DCM) as solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-2-butanol in anhydrous DCM.

-

Oxidation:

-

For PCC Oxidation: Add PCC to the solution and stir the mixture at room temperature.

-

For Swern Oxidation: Cool the DCM solution of DMSO to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride, followed by the dropwise addition of a solution of 3,3-dimethyl-2-butanol in DCM. After stirring for a short period, add triethylamine and allow the reaction to warm to room temperature.

-

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[3]

Experimental Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis and identification of this compound. The sample is vaporized and separated based on its boiling point and polarity on a GC column, followed by detection and fragmentation in a mass spectrometer to confirm its molecular weight and structure.[1]

Chemical Reactivity and Potential Biological Signaling Pathways

As an α-ketoaldehyde, this compound is expected to be a reactive electrophile. The two carbonyl groups are susceptible to nucleophilic attack, which is the basis for much of its chemical reactivity.

A significant area of interest for α-ketoaldehydes is their role in the formation of Advanced Glycation End Products (AGEs). AGEs are formed through a series of non-enzymatic reactions between reducing sugars or reactive dicarbonyl compounds, like this compound, and the free amino groups of proteins, lipids, and nucleic acids.[8][9][10][11] The accumulation of AGEs has been implicated in the pathogenesis of various age-related diseases and diabetic complications.[8][9][12]

The initial step in this process is the formation of a Schiff base, which then undergoes rearrangements to form more stable Amadori products. Subsequent oxidation, dehydration, and cyclization reactions lead to the irreversible formation of a heterogeneous group of compounds collectively known as AGEs.[8]

Conceptual Pathway of AGE Formation:

Caption: A simplified diagram illustrating the formation of AGEs from this compound.

Conclusion

This compound is a fascinating molecule with distinct chemical properties owing to its unique structure. This guide has provided a comprehensive overview of its known characteristics, plausible synthetic and analytical methodologies, and its potential role in biological processes such as the formation of advanced glycation end products. Further research into the specific biological activities and reaction mechanisms of this compound will undoubtedly open new avenues for its application in medicinal chemistry and drug development.

References

- 1. This compound | C6H10O2 | CID 349972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 3. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US7348459B2 - Process for the preparation of 3,3-dimethylbutanal - Google Patents [patents.google.com]

- 8. Advanced glycation products - WikiLectures [wikilectures.eu]

- 9. Advanced glycation end-products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention [mdpi.com]

- 11. Advanced Glycation End Products and Oxidative Stress in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylglyoxal in living organisms: chemistry, biochemistry, toxicology and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Bonding of 3,3-Dimethyl-2-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure and bonding of 3,3-Dimethyl-2-oxobutanal, a dicarbonyl compound with potential applications in organic synthesis and medicinal chemistry. This document collates available data on its molecular structure, including key identifiers, and presents what is known about its bonding characteristics. Due to a lack of experimentally determined structural data in the public domain, this guide also outlines potential synthetic routes and discusses the expected spectroscopic signatures that are crucial for its identification and characterization.

Introduction

This compound, also known as tert-butylglyoxal, is an organic molecule featuring both a ketone and an aldehyde functional group. Its unique structure, characterized by a sterically demanding tert-butyl group adjacent to a dicarbonyl moiety, suggests interesting reactivity and potential as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Understanding the precise three-dimensional arrangement of its atoms and the nature of the bonds that hold them together is fundamental to predicting its chemical behavior and exploring its applications.

This guide summarizes the known properties of this compound and provides a theoretical framework for its structural and bonding characteristics. It also addresses the current gap in experimental data and suggests protocols for its synthesis and characterization.

Molecular Structure and Identification

The fundamental details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | tert-Butylglyoxal, t-butylglyoxal, 3,3-dimethyl-2-oxo-butanal[1] |

| CAS Number | 4480-47-1[1] |

| Molecular Formula | C₆H₁₀O₂[1] |

| Molecular Weight | 114.14 g/mol [1] |

| Canonical SMILES | CC(C)(C)C(=O)C=O[1] |

| InChI Key | ASONUAQLGIPYMA-UHFFFAOYSA-N[1] |

Below is a 2D structural representation of the this compound molecule, generated using the DOT language.

Caption: 2D chemical structure of this compound.

Bonding and Structural Parameters

A thorough search of scientific literature and structural databases did not yield experimentally determined bond lengths and angles for this compound. The lack of a crystal structure for this compound means that precise geometric parameters from X-ray crystallography are unavailable.

In the absence of experimental data, computational chemistry methods can provide reliable estimates for these parameters. It is anticipated that the bond lengths and angles will largely conform to standard values for sp³, sp², and sp hybridized carbon and oxygen atoms. The C=O bond of the ketone is expected to be slightly longer than that of the aldehyde due to the electron-donating effect of the tert-butyl group. The dihedral angle between the two carbonyl groups will be a key determinant of the molecule's conformation.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations. Due to the presence of two carbonyl groups in different chemical environments (ketone and aldehyde), two distinct C=O stretching peaks are anticipated in the region of 1680-1740 cm⁻¹. The aldehydic C-H stretch would likely appear as a pair of weak to medium bands between 2700 and 2900 cm⁻¹. The spectrum would also feature C-H stretching and bending vibrations from the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet with an integration of 9H would correspond to the chemically equivalent methyl protons of the tert-butyl group. A singlet with an integration of 1H would be characteristic of the aldehydic proton, likely appearing downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR: The carbon NMR spectrum should display four distinct signals: one for the methyl carbons of the tert-butyl group, one for the quaternary carbon of the tert-butyl group, and two signals for the two carbonyl carbons (ketone and aldehyde), which will be significantly downfield.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 114. Prominent fragment ions would likely result from the cleavage of the tert-butyl group and the carbonyl moieties. A GC-MS analysis available on PubChem shows a top peak at m/z 29, a second-highest at m/z 41, and a third-highest at m/z 57.[1]

| m/z | Relative Intensity | Possible Fragment |

| 29 | High | [CHO]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, several general synthetic strategies can be proposed based on established organic chemistry reactions. The following sections outline plausible synthetic routes that could be optimized to produce the target compound.

Proposed Synthetic Pathway: Oxidation of 3,3-Dimethyl-2-butanone (Pinacolone)

One of the most direct conceptual routes to this compound is through the oxidation of the α-methyl group of 3,3-Dimethyl-2-butanone (also known as pinacolone).

Workflow Diagram:

Caption: Proposed synthesis of this compound from pinacolone.

General Protocol:

-

Reactant Preparation: Dissolve 3,3-Dimethyl-2-butanone in a suitable solvent, such as dioxane or acetic acid.

-

Oxidation: Add a stoichiometric amount of an oxidizing agent, such as selenium dioxide (SeO₂).

-

Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture and filter to remove any solid byproducts. The filtrate would then be subjected to an appropriate extraction and purification procedure.

-

Purification: Purify the crude product by distillation or column chromatography to yield this compound.

Note: The use of selenium dioxide can be hazardous, and appropriate safety precautions must be taken. Alternative, milder oxidizing agents could also be explored.

Conclusion

This compound is a molecule of interest with a clear structural definition but a notable lack of comprehensive experimental data regarding its bonding parameters and detailed spectroscopic characterization. This guide has consolidated the available information and proposed a logical synthetic route to facilitate further research. The experimental protocols and expected spectroscopic data outlined herein provide a foundational framework for scientists to synthesize, identify, and ultimately explore the chemical reactivity and potential applications of this intriguing dicarbonyl compound. Further experimental investigation is crucial to fully elucidate the structure-property relationships of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-2-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 3,3-dimethyl-2-oxobutanal, also known as tert-butylglyoxal. Due to the limited availability of direct experimental protocols in peer-reviewed literature, this document outlines two primary, chemically sound methodologies based on established organic synthesis reactions: the oxidation of 1-hydroxy-3,3-dimethyl-2-butanone using selenium dioxide and the oxidative cleavage of 3,3-dimethyl-1,2-butanediol via Criegee oxidation with lead tetraacetate.

This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who require a detailed understanding of the synthesis of this α-ketoaldehyde.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for this compound and its potential precursors is presented below for easy reference.

Table 1: Physicochemical Properties of this compound and Precursors

| Property | This compound | 1-Hydroxy-3,3-dimethyl-2-butanone | 3,3-Dimethyl-1,2-butanediol |

| IUPAC Name | This compound | 1-hydroxy-3,3-dimethylbutan-2-one | 3,3-dimethylbutane-1,2-diol |

| Synonyms | tert-Butylglyoxal, t-Butylglyoxal | hydroxy-pinacolone | Pinacolyl glycol |

| CAS Number | 4480-47-1[1] | 38895-88-4 | 59562-82-2 |

| Molecular Formula | C₆H₁₀O₂[1] | C₆H₁₂O₂ | C₆H₁₄O₂ |

| Molecular Weight | 114.14 g/mol [1] | 116.16 g/mol | 118.17 g/mol |

| Boiling Point | 128.2°C at 760 mmHg[2] | Not available | Not available |

| Melting Point | 78-80°C[3] | Not available | 37-39°C |

| Density | 0.935 g/cm³[2] | Not available | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts would include a singlet for the tert-butyl protons and a singlet for the aldehydic proton. |

| ¹³C NMR | Predicted shifts would include signals for the quaternary carbon, the methyl carbons of the tert-butyl group, and the two carbonyl carbons. |

| IR Spectrum | Expected to show strong C=O stretching frequencies for both the ketone and aldehyde functionalities. |

| Mass Spectrum | The molecular ion peak would be expected at m/z = 114.14. |

Proposed Synthesis Pathways

Two logical and efficient synthetic routes to this compound are proposed, leveraging well-established oxidation methodologies in organic chemistry.

Pathway 1: Selenium Dioxide Oxidation of 1-Hydroxy-3,3-dimethyl-2-butanone

The oxidation of α-hydroxy ketones with selenium dioxide is a known method for the synthesis of 1,2-dicarbonyl compounds.[4] This pathway offers a direct conversion of a commercially available precursor to the target molecule.

Pathway 2: Oxidative Cleavage of 3,3-Dimethyl-1,2-butanediol with Lead Tetraacetate (Criegee Oxidation)

The Criegee oxidation provides a classic and efficient method for the cleavage of vicinal diols to yield aldehydes and ketones.[5] The reaction proceeds through a cyclic intermediate and is typically high-yielding.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on the pathways described above. These protocols are derived from general procedures for similar chemical transformations and should be adapted and optimized as necessary.

Protocol for Pathway 1: Selenium Dioxide Oxidation

Materials:

-

1-Hydroxy-3,3-dimethyl-2-butanone

-

Selenium Dioxide (SeO₂)

-

Dioxane (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq) in anhydrous dioxane.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the black selenium byproduct, and wash the filter cake with dichloromethane.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.

Protocol for Pathway 2: Criegee Oxidation

Materials:

-

3,3-Dimethyl-1,2-butanediol

-

Lead Tetraacetate (Pb(OAc)₄)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3,3-dimethyl-1,2-butanediol (1.0 eq) in anhydrous dichloromethane at 0 °C, add lead tetraacetate (1.05 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete, quench by the addition of saturated aqueous sodium thiosulfate solution.

-

Separate the layers, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the product.

-

The crude this compound can be used directly or purified by distillation under reduced pressure.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via the selenium dioxide oxidation pathway.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to tert-Butylglyoxal (CAS 4480-47-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butylglyoxal (CAS 4480-47-1), a dicarbonyl compound with potential significance in chemical synthesis and biological research. This document collates available physicochemical data, discusses its reactivity, and explores its potential biological implications based on the known activities of related α-oxoaldehydes.

Physicochemical Properties

tert-Butylglyoxal, also known as 3,3-Dimethyl-2-oxobutanal, is an organic compound featuring both a bulky tert-butyl group and a reactive glyoxal moiety.[1][2][3] Its core physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4480-47-1 | [1][2][4] |

| Molecular Formula | C₆H₁₀O₂ | [1][2][4] |

| Molecular Weight | 114.142 g/mol | [1][2][4] |

| Synonyms | This compound, 3,3-Dimethyl-1,2-butanedione, t-Butylglyoxal | [2][3][5] |

| Appearance | Neat Liquid | [1] |

| Boiling Point | 128.2 °C at 760 mmHg | [2] |

| Density | 0.935 g/cm³ | [2] |

| Flash Point | 34.4 °C | [2] |

| Water Solubility | Sparingly soluble (21 g/L at 25 °C) (Calculated) | [4] |

| Refractive Index | 1.406 | [2] |

Note: A melting point of 91-92 °C has been reported in one source[4]; however, this is inconsistent with other data describing the compound as a liquid at room temperature.[1][2]

Synthesis and Reactivity

While specific, scalable synthesis protocols for tert-butylglyoxal are not widely detailed in readily available literature, general synthetic routes for similar small molecules often involve the oxidation of corresponding precursor molecules.

Reactivity Profile

The reactivity of tert-butylglyoxal is dictated by its two primary functional groups: the dicarbonyl system (glyoxal) and the sterically hindering tert-butyl group.

-

Electrophilic Nature : Like other α-oxoaldehydes such as glyoxal and methylglyoxal, tert-butylglyoxal is a reactive electrophilic species (RES).[6][7] The two adjacent carbonyl groups are highly susceptible to nucleophilic attack. This reactivity is central to their biological effects, as they readily react with nucleophilic residues in macromolecules, including the lysine, arginine, and cysteine side chains of proteins.[7]

-

Advanced Glycation End-products (AGEs) : The reaction of glyoxals with proteins can lead to the formation of a Schiff base, which can undergo subsequent rearrangements to form Advanced Glycation End-products (AGEs).[7] AGEs are implicated in various disease states and cellular aging.

-

Metabolic Susceptibility : The tert-butyl group is a common motif in medicinal chemistry, often incorporated to enhance potency or provide a steric shield to increase metabolic stability.[8] However, this group is also a known target for metabolism by cytochrome P450 (CYP) enzymes, typically undergoing oxidation to form the corresponding alcohol.[8][9]

Caption: Logical relationship between structure and predicted reactivity.

Potential Biological Activity and Applications

Direct experimental data on the biological activity of tert-butylglyoxal is limited. However, by drawing parallels with structurally related compounds, a profile of its likely biological effects and potential applications can be inferred.

Antimicrobial Activity

Methylglyoxal is a well-documented antibacterial component found in sources like Mānuka honey.[10] Its mechanism involves inducing cellular damage through its electrophilic nature. Similarly, tert-butylbenzoquinone (TBBQ), the oxidation product of the food additive TBHQ, exhibits potent bactericidal activity against Staphylococcus aureus by compromising membrane integrity.[11] It is plausible that tert-butylglyoxal, as a reactive dicarbonyl, could possess similar antimicrobial properties.

Cellular Effects

General studies on α-oxoaldehydes have shown a range of effects on cellular processes:

-

Inhibition of Protein Synthesis : Aldehydes can inhibit the incorporation of amino acids into proteins.[12]

-

Mitochondrial Dysfunction : They have been shown to decrease the respiratory rate of mitochondria.[12]

-

Antiproliferative Effects : Aldehydes can decrease the mitotic index in various cell types, suggesting an antiproliferative or cytotoxic effect.[12]

These activities stem from the ability of glyoxals to react with and damage essential biological macromolecules, leading to cellular dysfunction.[6]

Applications in Drug Development

The tert-butyl group is frequently used in drug design.[8] The unique combination of this group with a reactive glyoxal moiety makes tert-butylglyoxal an interesting scaffold. It could serve as a starting material for synthesizing novel therapeutic agents or as a chemical probe to study cellular processes involving dicarbonyl stress. However, its inherent reactivity and potential for metabolic breakdown are critical factors that would need to be addressed in any drug development program.[9]

Recommended Experimental Protocols

Given the absence of specific published experimental protocols for tert-butylglyoxal, this section outlines general methodologies that researchers can adapt to investigate its biological and chemical properties.

General Protocol for Assessing Antimicrobial Activity

This protocol is based on the standard broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of tert-butylglyoxal in a suitable solvent (e.g., DMSO), ensuring it is fully dissolved.

-

Bacterial Culture: Grow a bacterial strain of interest (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the tert-butylglyoxal stock solution in broth to achieve a range of desired concentrations.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of tert-butylglyoxal that completely inhibits visible bacterial growth.

Caption: General experimental workflow for MIC determination.

Protocol for Evaluating In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of tert-butylglyoxal in cell culture medium and replace the existing medium in the wells. Include vehicle-treated control wells.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion

tert-Butylglyoxal is a reactive dicarbonyl compound whose properties are largely inferred from related structures. Its electrophilic glyoxal moiety suggests a high potential for biological activity, including antimicrobial and cytotoxic effects through interactions with proteins and other macromolecules. The presence of the tert-butyl group introduces steric bulk and a potential site for metabolic modification. For researchers and drug development professionals, tert-butylglyoxal represents a potentially useful, albeit reactive, chemical scaffold. Further empirical investigation is required to fully characterize its synthesis, reactivity, and biological profile.

References

- 1. tert-Butyl Glyoxal | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, CasNo.4480-47-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 4. CAS # 4480-47-1, this compound, NSC 409966, tert-Butylglyoxal - chemBlink [chemblink.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4480-47-1 Name: [xixisys.com]

- 6. Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylglyoxal (MGO) in Italian Honey [mdpi.com]

- 11. Antibacterial activity and mode of action of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activity of methylglyoxal and related aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3,3-Dimethyl-2-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethyl-2-oxobutanal, a significant alpha-ketoaldehyde. The document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines relevant information on its chemical reactivity and safety considerations. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development, offering a consolidated source of technical data and methodologies.

Chemical Identity and Structure

This compound, also known as tert-butylglyoxal, is a dicarbonyl compound featuring both a ketone and an aldehyde functional group. The presence of a bulky tert-butyl group adjacent to the ketone functionality significantly influences its steric and electronic properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2][3] |

| Synonyms | tert-Butylglyoxal, 3,3-dimethyl-2-oxobutyraldehyde, 3,3-dimethylbutan-1,2-dione, t-Butylglyoxal[4][5] |

| CAS Number | 4480-47-1[1][2][4] |

| Molecular Formula | C₆H₁₀O₂[1][4] |

| Molecular Weight | 114.14 g/mol [1][3] |

| InChI | InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3[1][2] |

| InChIKey | ASONUAQLGIPYMA-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C)(C)C(=O)C=O[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | Powder | [2] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 128.2 °C at 760 mmHg | [4][5] |

| Density | 0.935 g/cm³ | [4][5] |

| Flash Point | 34.4 °C | [4][5] |

| Refractive Index | 1.406 | [4][5] |

| LogP (predicted) | 0.80050 | [4][5] |

| Water Solubility | Soluble | [6] |

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data suggests a molecular ion peak [M]+ at m/z 114.06753. Common adducts include [M+H]+ at 115.07536 and [M+Na]+ at 137.05730.[7] A likely fragmentation pattern for α-ketoaldehydes involves cleavage of the C-C bond between the two carbonyl groups. For this compound, this would lead to characteristic fragments. The NIST Mass Spectrometry Data Center provides a GC-MS spectrum with top peaks at m/z 29, 41, and 57.[3]

NMR Spectroscopy

While specific experimental spectra for this compound are not available, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR: A singlet for the aldehydic proton would be expected in the downfield region (around 9-10 ppm). A singlet for the nine equivalent protons of the tert-butyl group would appear in the upfield region (around 1.0-1.5 ppm).

-

¹³C NMR: The aldehydic and ketonic carbonyl carbons would show signals in the highly deshielded region (190-220 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong characteristic absorption bands for the two carbonyl groups. The aldehyde C=O stretch typically appears around 1740-1720 cm⁻¹, while the ketone C=O stretch is expected around 1725-1705 cm⁻¹. The aldehydic C-H stretch would likely show two weak bands in the region of 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹.

Chemical Reactivity

Atmospheric Reactivity

Studies on the atmospheric degradation of this compound have been conducted. It reacts with atmospheric oxidants such as Cl atoms, OH radicals, and NO₃ radicals. The main degradation products are carbonyl compounds, including acetone, formaldehyde, and 2,2-dimethylpropanal.[8]

Reactivity with Biological Nucleophiles

As an α-ketoaldehyde, this compound is expected to be reactive towards biological nucleophiles such as the thiol groups of cysteine residues and the amine groups of lysine residues in proteins. This reactivity is a general characteristic of α,β-unsaturated carbonyl compounds and can lead to the formation of covalent adducts.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly accessible literature. The following sections provide general methodologies that can be adapted for this compound.

Synthesis

A potential synthetic route to this compound is through the oxidation of 3,3-dimethyl-2-butanone (pinacolone).[9][10]

Workflow for a Potential Synthesis:

Caption: General workflow for the synthesis of this compound.

Purification

Recrystallization Protocol:

A general procedure for the purification of a solid organic compound by recrystallization involves the following steps:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals.

Logical Diagram for Purification:

Caption: Decision workflow for purification by recrystallization.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of volatile compounds like this compound. A general GC-MS method would involve:

-

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector at an elevated temperature.

-

Oven Program: A temperature ramp to separate components based on their boiling points.

-

MS Detector: Electron ionization (EI) source with a quadrupole mass analyzer.

Biological Relevance and Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific biological signaling pathways. However, as an α-ketoaldehyde, it belongs to a class of compounds known to be involved in cellular signaling, often through their reactivity with proteins and other biomolecules. α-Keto acid dehydrogenase complexes, for instance, are key players in metabolic signaling.[1][7] Reactive aldehydes can modulate signaling pathways by forming adducts with key proteins.

Hypothesized Interaction with Cellular Signaling:

Caption: Hypothesized mechanism of interaction with cellular components.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a reactive α-ketoaldehyde with a unique structural feature of a tert-butyl group. This guide has summarized its key physical, chemical, and spectroscopic properties based on available data. While detailed experimental protocols and its specific roles in biological signaling are yet to be fully elucidated, the information provided herein serves as a foundational resource for scientists and researchers. Further investigation into its reactivity and biological activity is warranted to fully understand its potential applications.

References

- 1. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 3. This compound | C6H10O2 | CID 349972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 7. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents [patents.google.com]

- 10. CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,3-Dimethyl-2-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethyl-2-oxobutanal, a significant organic compound with applications in various scientific domains. This document consolidates its fundamental chemical properties, synthesis protocols, and safety information, presented in a structured format for ease of reference and comparison.

Core Molecular Data

This compound, also known as tert-butylglyoxal, is a dicarbonyl compound. Its core molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [1][4] |

| Monoisotopic Mass | 114.068079557 Da | [1] |

| CAS Number | 4480-47-1 | [1][2][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | t-butylglyoxal, tert-Butylglyoxal, 3,3-dimethyl-2-oxobutyraldehyde | [1][2] |

| Appearance | Powder | [5] |

| Boiling Point | 128.2°C at 760 mmHg | [2] |

| Melting Point | 78-80°C | [5] |

| Density | 0.935 g/cm³ | [2] |

| Flash Point | 34.4°C | [2] |

| Water Solubility | Sparingly soluble (21 g/L at 25°C) | [4] |

Structural Information

The structural representation of this compound is crucial for understanding its reactivity and interactions.

| Identifier | String |

| SMILES | CC(C)(C)C(=O)C=O |

| InChI | InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3 |

| InChIKey | ASONUAQLGIPYMA-UHFFFAOYSA-N |

A logical relationship diagram illustrating the progression from the basic molecular formula to its structural representations and key physical properties is provided below.

Caption: Figure 1: Conceptual Flow of this compound Identification.

Experimental Protocols: Synthesis

While specific experimental details can vary, a general synthesis approach for a related compound, 3,3-Dimethyl-2-oxobutyric acid, involves the oxidation of a precursor. A similar oxidative cleavage or other synthetic routes could potentially yield this compound. A patented method for producing 3,3-dimethyl-2-oxobutyric acid involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using oxygen in a basic aqueous medium with palladium and bismuth catalysts.[6] Another approach involves the halogenation of 3,3-dimethylbutyric acid followed by hydrolysis and oxidation.[7]

Below is a generalized workflow for a potential synthesis based on the oxidation of a precursor alcohol, which is a common method for producing aldehydes and ketones.

References

- 1. This compound | C6H10O2 | CID 349972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 4. CAS # 4480-47-1, this compound, NSC 409966, tert-Butylglyoxal - chemBlink [chemblink.com]

- 5. This compound | 4480-47-1 [sigmaaldrich.com]

- 6. EP1398308A1 - Process for the preparation of 3,3-dimethyl-2-oxo-butyric acid - Google Patents [patents.google.com]

- 7. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

Spectroscopic Analysis of 3,3-Dimethyl-2-oxobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3-Dimethyl-2-oxobutanal (also known as tert-butylglyoxal). Due to the limited availability of public experimental spectroscopic data for this compound, this document focuses on predicted data, expected spectral characteristics, and detailed experimental protocols for obtaining such data. This guide is intended to be a valuable resource for researchers working with or synthesizing this molecule.

Predicted Spectroscopic Data

Mass Spectrometry

The table below summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for interpreting mass spectra and confirming the molecular weight of the compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 115.07536 |

| [M+Na]⁺ | 137.05730 |

| [M+K]⁺ | 153.03124 |

| [M+NH₄]⁺ | 132.10190 |

| [M-H]⁻ | 113.06080 |

| [M+HCOO]⁻ | 159.06628 |

| [M+CH₃COO]⁻ | 173.08193 |

Expected Spectroscopic Characteristics

Based on the chemical structure of this compound, the following tables outline the expected regions for key signals in Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy. These values are based on established correlation tables and provide a reference for analyzing experimentally obtained spectra.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1740-1720 | Strong |

| C=O (ketone) | 1725-1705 | Strong |

| C-H (aldehyde) | 2850-2800 and 2750-2700 | Medium |

| C-H (alkane) | 2970-2850 | Strong |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic proton (-CHO) | 9.0 - 10.0 | Singlet | 1H |

| Methyl protons (-C(CH₃)₃) | 1.0 - 1.5 | Singlet | 9H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aldehydic carbon (-CHO) | 190 - 200 |

| Ketonic carbon (-C=O) | 200 - 220 |

| Quaternary carbon (-C(CH₃)₃) | 40 - 50 |

| Methyl carbons (-C(CH₃)₃) | 25 - 35 |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Acquisition:

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.

-

Select an appropriate number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Acquire the spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Typically, a small number of scans (e.g., 8-16) is sufficient for ¹H NMR.

-

-

¹³C NMR Data Acquisition:

-

Set a wider spectral width compared to ¹H NMR.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum.

-

Perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).

-

-

Ionization:

-

Select an appropriate ionization technique. For a relatively small organic molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.

-

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often keeps the molecular ion intact.

-

-

Mass Analysis:

-

The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound.

In-Depth Technical Guide to the Safety and Hazards of 3,3-Dimethyl-2-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. Always consult the specific SDS for 3,3-Dimethyl-2-oxobutanal before handling or using this chemical.

Executive Summary

This compound (CAS No. 4480-47-1) is a specialty chemical with potential applications in research and development.[1] A thorough understanding of its safety and hazard profile is crucial for its safe handling and use in a laboratory or manufacturing setting. This guide provides a consolidated overview of the known hazards, safety precautions, and relevant data for this compound. The information presented is compiled from various sources, and while comprehensive, it is important to note the limited availability of detailed toxicological data for this specific compound.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[2][3]

Signal Word: Warning[3]

Hazard Statements: [3]

Precautionary Statements: [3]

A comprehensive list of precautionary statements is provided in the appendices.

Physicochemical Information

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 4480-47-1 | [1] |

| Molecular Formula | C6H10O2 | [1] |

| Molecular Weight | 114.14 g/mol | |

| Boiling Point | 128.2 °C at 760 mmHg | [1] |

| Flash Point | 34.4 °C | [1] |

| Density | 0.935 g/cm³ | [1] |

| Water Solubility | Sparingly soluble (21 g/L at 25 °C) | [2] |

| Appearance | Powder |

Toxicological Information

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, for the evaluation of skin and eye irritation potential of a chemical like this, standardized in vitro methods are commonly employed to reduce or replace animal testing.[4][5][6][7]

A general workflow for an in vitro skin irritation test using a reconstructed human epidermis (RhE) model, such as the EpiDerm™ Skin Irritation Test (SIT), is outlined below. This is a representative protocol and would need to be adapted and validated for the specific test substance.

General In Vitro Skin Irritation Test Protocol (OECD TG 439): [5][6][7]

-

Preparation of the Test Substance: The test chemical is prepared in a suitable solvent, if necessary.

-

Application to the RhE Tissue: A small volume of the test substance is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[4]

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment: The viability of the RhE tissue is determined using a quantitative method, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

-

Data Analysis and Interpretation: The tissue viability of the test substance-treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[5]

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

First Aid Measures

In case of exposure, seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

For large spills, contain the spill and contact emergency services.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. CAS # 4480-47-1, this compound, NSC 409966, tert-Butylglyoxal - chemBlink [chemblink.com]

- 3. This compound | C6H10O2 | CID 349972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

- 5. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. namsa.com [namsa.com]

- 7. gba-group.com [gba-group.com]

An In-depth Technical Guide on 3,3-Dimethyl-2-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is an alpha-ketoaldehyde with emerging interest in chemical synthesis and biological research. This technical guide provides a comprehensive literature review of the research conducted on this compound, summarizing its chemical properties, synthesis methodologies, and known biological activities. The document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured data presentation, and visual representations of key concepts to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a C6 aldehyde featuring a ketone group adjacent to the aldehyde functionality and a bulky tert-butyl group. Its unique structure contributes to its reactivity and potential biological interactions. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | tert-Butylglyoxal, t-butylglyoxal, 3,3-dimethyl-2-oxo-butanal | [1] |

| CAS Number | 4480-47-1 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Not explicitly stated, but its hemihydrate is a solid | |

| Melting Point | Not available for the pure compound. Hemihydrate: 78-80 °C | |

| Boiling Point | Not available | |

| Solubility | Not explicitly stated |

Synthesis of this compound

Experimental Protocol: Oxidation of Pinacolone with Selenium Dioxide (General Procedure)

This protocol is a generalized procedure based on known selenium dioxide oxidations of ketones and should be optimized for the specific synthesis of this compound.

Materials:

-

Pinacolone

-

Selenium Dioxide (SeO₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pinacolone in a suitable solvent under an inert atmosphere.

-

Add a stoichiometric amount of selenium dioxide to the solution. Caution: Selenium dioxide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

DOT Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The biological activity of this compound is an area of growing interest, particularly in the context of drug development and its interaction with metabolic pathways.

Interaction with the Glyoxalase System

The glyoxalase system is a critical metabolic pathway responsible for the detoxification of alpha-ketoaldehydes. It has been suggested that this compound may be a substrate for this pathway, although its efficiency compared to other alpha-ketoaldehydes like methylglyoxal is not well-characterized. Further kinetic studies are required to elucidate the specifics of this interaction.

DOT Diagram: Glyoxalase Pathway

Caption: The glyoxalase pathway for the detoxification of α-ketoaldehydes.

Cytotoxicity and Potential as a Chemotherapeutic Agent

While no specific IC50 values for this compound against cancer cell lines were found in the reviewed literature, alpha-ketoaldehydes as a class are known to exhibit cytotoxic effects. This is often attributed to their ability to induce cellular stress and interact with cellular macromolecules. Further research is warranted to explore the potential of this compound and its derivatives as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity Screening (General Procedure)

This protocol provides a general framework for assessing the cytotoxicity of this compound against various cell lines.

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DOT Diagram: MTT Assay Workflow

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Role in Signaling Pathways

The effect of this compound on specific cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, has not been directly investigated.[9][10][11][12][13] However, given that other alpha-ketoaldehydes can induce oxidative stress, and oxidative stress is a known activator of MAPK pathways, it is plausible that this compound could modulate these signaling cascades. This represents a promising area for future research.

DOT Diagram: MAPK Signaling Cascade (Simplified)

Caption: A simplified representation of the MAPK signaling cascade.

Analytical Methods

The quantitative analysis of this compound can be achieved through various chromatographic techniques. While a specific method for this compound is not detailed in the literature, a general approach using High-Performance Liquid Chromatography (HPLC) can be adapted from methods used for similar compounds like 3,3-Dimethyl-2-oxobutyric acid.[14]

Experimental Protocol: HPLC Analysis (General Procedure)

This protocol outlines a general reverse-phase HPLC method that can be optimized for the analysis of this compound.

Materials and Equipment:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Reverse-phase C18 column

-

Mobile phase: Acetonitrile and water (with or without a modifier like formic acid for MS compatibility)

-

This compound standard

-

Sample to be analyzed

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve or dilute the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm filter.

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and the chosen mobile phase composition and flow rate.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

DOT Diagram: HPLC Analysis Workflow

Caption: General workflow for the quantitative analysis by HPLC.

Conclusion and Future Directions

This compound is a compound with considerable potential for further research and application. While its synthesis and biological activities are beginning to be explored, there remain significant gaps in the current understanding. Future research should focus on:

-

Developing and optimizing a detailed, high-yield synthesis protocol.

-

Conducting comprehensive biological evaluations, including cytotoxicity screening against a broad panel of cancer cell lines to determine specific IC50 values.

-

Investigating the interaction of this compound with key cellular signaling pathways, such as the MAPK pathway, to elucidate its mechanism of action.

-

Establishing and validating specific analytical methods for its accurate quantification in various matrices.

This technical guide provides a solid foundation for researchers to build upon, and it is anticipated that further studies will unlock the full potential of this compound in the fields of medicinal chemistry and drug discovery.

References

- 1. This compound | C6H10O2 | CID 349972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. figshare.com [figshare.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of antioxidants and MAPK inhibitors on cell death and reactive oxygen species levels in H2O2-treated human pulmonary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dimethyl Fumarate Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,3-Dimethyl-2-oxobutyric acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to tert-Butylglyoxal: Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylglyoxal, systematically named 3,3-dimethyl-2-oxobutanal, is an α-dicarbonyl compound of interest in organic synthesis and potential biological studies. This technical guide provides a comprehensive overview of its discovery, historical and modern synthetic methodologies, and a detailed summary of its physicochemical and spectroscopic properties. The document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for key synthetic routes, and visualizations of reaction pathways and experimental workflows to facilitate understanding.

Introduction

tert-Butylglyoxal, also known as this compound, is a member of the α-ketoaldehyde family, characterized by two adjacent carbonyl groups. Its chemical structure, featuring a sterically bulky tert-butyl group adjacent to the glyoxal moiety, imparts unique reactivity and properties. While not as extensively studied as simpler glyoxals, its potential as a building block in organic synthesis and for probing biological systems warrants a detailed examination of its chemical profile.

Chemical Identity

| Identifier | Value |

| Systematic Name | This compound |

| Common Synonyms | tert-Butylglyoxal, t-Butylglyoxal, 3,3-Dimethyl-1,2-butanedione |

| CAS Number | 4480-47-1[1] |

| Molecular Formula | C₆H₁₀O₂[1] |

| Molecular Weight | 114.14 g/mol [1] |

| InChI | InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3[1] |

| SMILES | CC(C)(C)C(=O)C=O[1] |

Discovery and History

The precise historical account of the first synthesis of tert-butylglyoxal is not prominently documented in readily available scientific literature. However, the development of synthetic methods for α-dicarbonyl compounds in the early 20th century provides the context for its likely first preparation. Two classical methods, the Riley oxidation and the Pummerer rearrangement, were established as viable routes for the synthesis of α-ketoaldehydes from suitable precursors.

The Riley oxidation , first reported by Harry Lister Riley and colleagues in 1932, utilizes selenium dioxide (SeO₂) to oxidize α-methylene groups adjacent to a carbonyl to a new carbonyl group, forming a 1,2-dicarbonyl compound.[2][3] Given the availability of pinacolone (3,3-dimethyl-2-butanone), its oxidation via the Riley reaction would have been a logical and early approach to tert-butylglyoxal.

The Pummerer rearrangement , discovered by Rudolf Pummerer in 1909, involves the rearrangement of a sulfoxide in the presence of an acid anhydride to form an α-acyloxythioether, which can then be hydrolyzed to an aldehyde.[4][5][6] This provided another potential pathway for the creation of α-ketoaldehydes.

While the exact date and discoverer of tert-butylglyoxal remain obscure, its synthesis would have become feasible following the establishment of these foundational reactions in organic chemistry.

Synthetic Methodologies

The synthesis of tert-butylglyoxal can be approached through several routes, primarily involving the oxidation of a suitable precursor. The following sections detail the most pertinent experimental protocols.

Oxidation of Pinacolone via Riley Oxidation

The oxidation of the α-methyl group of pinacolone (3,3-dimethyl-2-butanone) using selenium dioxide is a direct method for preparing tert-butylglyoxal.

Experimental Protocol:

-

Reactants: Pinacolone, Selenium Dioxide (SeO₂), 1,4-dioxane (solvent).

-

Procedure: To a solution of pinacolone (1.0 equivalent) in aqueous 1,4-dioxane, selenium dioxide (1.1 equivalents) is added. The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to yield tert-butylglyoxal.[3][7]

Pummerer Rearrangement Approach

An alternative synthesis involves the Pummerer rearrangement of a corresponding sulfoxide. This multi-step process offers a different strategic approach.

Experimental Protocol:

-

Step 1: Synthesis of the α-sulfinyl ketone. A suitable α-halo ketone is reacted with a sulfenate to generate the precursor sulfoxide.

-

Step 2: Pummerer Rearrangement. The α-sulfinyl ketone is treated with acetic anhydride. The sulfoxide undergoes rearrangement to an α-acetoxy sulfide.

-